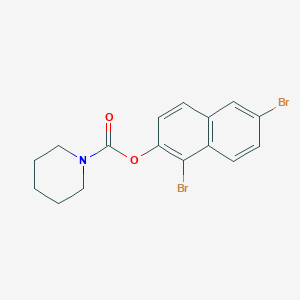
1,6-Dibromo-2-naphthyl piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dibromo-2-naphthyl piperidinecarboxylate is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two bromine atoms attached to the naphthalene ring and a piperidinecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dibromo-2-naphthyl piperidinecarboxylate typically involves the bromination of 2-naphthol followed by esterification with piperidinecarboxylic acid. The reaction conditions for bromination usually require the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The esterification step involves the reaction of the brominated naphthol with piperidinecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromo-2-naphthyl piperidinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or to modify the piperidinecarboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, various substituted naphthalene derivatives can be formed.
Oxidation Products: Quinones or other oxidized naphthalene derivatives.
Reduction Products: De-brominated naphthalene or modified piperidinecarboxylate derivatives.
Scientific Research Applications
1,6-Dibromo-2-naphthyl piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Dibromo-2-naphthyl piperidinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the piperidinecarboxylate group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,6-Dibromo-2-naphthol: Similar structure but lacks the piperidinecarboxylate group.
2-Naphthyl piperidinecarboxylate: Similar structure but lacks the bromine atoms.
1,6-Dichloro-2-naphthyl piperidinecarboxylate: Similar structure with chlorine atoms instead of bromine.
Uniqueness
1,6-Dibromo-2-naphthyl piperidinecarboxylate is unique due to the presence of both bromine atoms and the piperidinecarboxylate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15Br2NO2 |
|---|---|
Molecular Weight |
413.10 g/mol |
IUPAC Name |
(1,6-dibromonaphthalen-2-yl) piperidine-1-carboxylate |
InChI |
InChI=1S/C16H15Br2NO2/c17-12-5-6-13-11(10-12)4-7-14(15(13)18)21-16(20)19-8-2-1-3-9-19/h4-7,10H,1-3,8-9H2 |
InChI Key |
WXVVOQIGNWSDPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


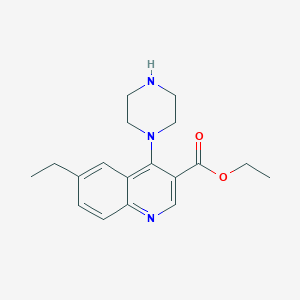
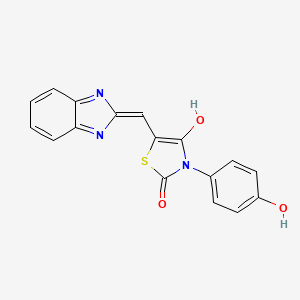
![Methyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B15096680.png)
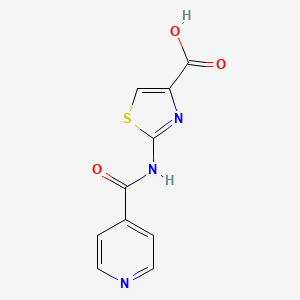

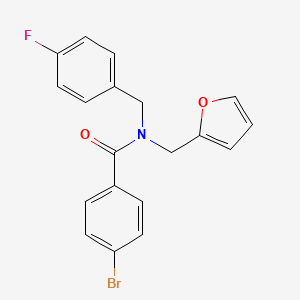
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15096704.png)
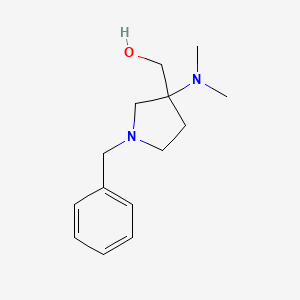
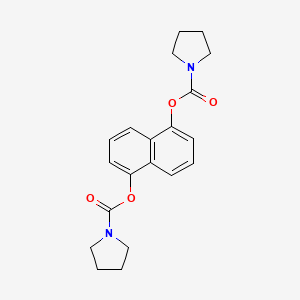
![4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B15096711.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B15096717.png)
![6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096720.png)
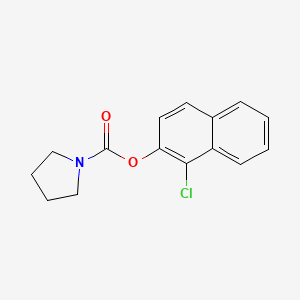
![1-Benzyl-3-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea](/img/structure/B15096748.png)
